molecular formula C12H30N6 B1329227 1,4,7,10,13,16-Hexaazacyclooctadecane CAS No. 296-35-5

1,4,7,10,13,16-Hexaazacyclooctadecane

Cat. No. B1329227
CAS RN: 296-35-5
M. Wt: 258.41 g/mol
InChI Key: RVJABZUDCPZPPM-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaazacyclooctadecane is a macrocyclic compound that forms part of a class of chemicals known as hexaazamacrocycles. These compounds are characterized by their ring-shaped structure containing nitrogen atoms at regular intervals, which allows them to act as ligands, binding to various metal ions through coordination .

Synthesis Analysis

The synthesis of 1,4,7,10,13,16-hexaazacyclooctadecane and its derivatives has been explored in several studies. For instance, the synthesis of chromium(III) complexes of this macrocycle has been reported, demonstrating the ability of the macrocycle to coordinate with transition metals . Other studies have focused on synthesizing methylated derivatives of the macrocycle, which exhibit different binding properties and can act as receptors for specific molecules like ATP . The synthesis of fluorescent derivatives has also been achieved, expanding the potential applications of these compounds .

Molecular Structure Analysis

The molecular structure of 1,4,7,10,13,16-hexaazacyclooctadecane complexes has been elucidated using single-crystal X-ray diffraction. The macrocycle can adopt various conformations depending on its environment and the nature of the complex formed. For example, the structure of a chromium(III) complex revealed a rare facial isomer , while the structure of a potassium perchlorotriphenylmethide complex showed a separated ion pair . The conformation of the macrocycle has been described as relatively independent of its crystallographic environment in the case of hexacyclen salts .

Chemical Reactions Analysis

The chemical reactivity of 1,4,7,10,13,16-hexaazacyclooctadecane has been studied in the context of its interactions with various ions and molecules. The macrocycle has been shown to form charge-transfer complexes with iodine, with the kinetics and stability of these complexes being investigated spectrophotometrically . Additionally, the macrocycle's ability to form complexes with transition metal ions and anions has been demonstrated, highlighting its potential in electrochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4,7,10,13,16-hexaazacyclooctadecane and its complexes have been extensively studied. Potentiometric methods have been used to study the basicity behavior of the macrocycle and its derivatives, revealing their protonation patterns . The tetraprotonated form of the macrocycle has been characterized, showing hydrogen bonding and ion-ion interactions with counterions and water molecules . The electrochemical behavior of the macrocycle has also been explored, with studies on its redox-active derivatives providing insights into their coordination behavior and electrochemical response .

Scientific Research Applications

Metal Ion Coordination and Catalytic Properties

  • Nitrogen Methylation Effects : Research shows that nitrogen methylation of hexaazacyclooctadecane derivatives affects their ability to coordinate with various metal ions, such as Ni(2+), Cu(2+), Zn(2+), Cd(2+), and Pb(2+). Additionally, these derivatives demonstrate catalytic efficiency in ATP dephosphorylation reactions, highlighting their potential in biochemical applications (Bencini et al., 1996).

Synthesis and Extraction of Metal Cations

  • 1,10-Disubstituted Derivatives : Studies involving 1,10-disubstituted hexaazacyclooctadecanes, a form of hexaaza-18-crowns, show that they are effective in extracting metal cations like Ag+, Zn2+, and Cd2+ from solutions. This suggests their use in selective metal ion extraction and purification processes (Takada et al., 1988).

Redox-Active Polyazacycloalkane Properties

  • Electrochemical and Metal Extraction Properties : Research on redox-functionalised polyazacycloalkane receptors, specifically derivatives of hexaazacyclooctadecane, demonstrates their utility in binding and electrochemical studies. These receptors show potential for applications in metal ion extraction and electrochemical sensing technologies (Lloris et al., 1998).

Protonation and Structural Analysis

  • Protonation Behavior : The protonation behavior of certain methylated derivatives of hexaazacyclooctadecane has been studied. Such research contributes to understanding the structural and electronic properties of these macrocyclic ligands, which is crucial in designing effective chelating agents (Bencini et al., 1992).

ATP Binding Receptors

  • ATP Binding Efficiency : Methylated derivatives of hexaazacyclooctadecane have been identified as selective receptors for ATP binding. This discovery is significant for biochemical research, particularly in studying nucleotide interactions and enzymatic processes (Andrés et al., 1994).

Spectrophotometric Analysis

  • Charge-Transfer Complexation : Aspectrophotometric study on the interaction between a hexamethyl derivative of hexaazacyclooctadecane and iodine in chloroform solution highlights its potential in charge-transfer complexation studies. This research contributes to the understanding of electron donor-acceptor interactions in solution, which is important in various fields of chemistry (Mandoumi et al., 2013).

Iron Ion-Sequestering Agents

  • Iron(III) Complexes : Certain derivatives of hexaazacyclooctadecane have been synthesized and characterized for their ability to form highly stable iron(III) complexes. This research suggests their potential use in iron sequestration, which could have medical and environmental applications (Bazzicalupi et al., 1998).

Complexes with Transition Metals

  • Transition Metal Complexes : Studies have explored the structures of chromium(III) complexes of hexaazacyclooctadecane, providing insights into their coordination behavior with transition metals. This is significant for understanding the interaction of these macrocycles with various metal ions, which has implications in catalysis and material science (Chandrasekhar et al., 1993).

Gas Chromatographic Applications

  • Gas Chromatographic Stationary Phases : Hexathiacyclooctadecane, a derivative of hexaazacyclooctadecane, has been used as a stationary phase in gas chromatography. Its effectiveness in separating various compounds like halogenated hydrocarbons and alcohols demonstrates its utility in analytical chemistry (Su-hua et al., 2006).

Perchlorate-Selective Electrodes

  • Anion-Selective Electrodes : Polyazacycloalkanes, including derivatives of hexaazacyclooctadecane, have been used as ionophores in PVC membrane anion-selective electrodes. These electrodes show a linear response to perchlorate, indicating their potential use in environmental monitoring and analysis (Lizondo-Sabater et al., 2004).

Safety And Hazards

The safety and hazards associated with 1,4,7,10,13,16-Hexaazacyclooctadecane have been documented . It is known to cause skin irritation and serious eye irritation .

Future Directions

The future directions for the research and application of 1,4,7,10,13,16-Hexaazacyclooctadecane are promising . For instance, a practical and reproducible route for the preparation of 1,4,7,10,13,16,19-heptaazacyclohenicosane (1), 1,4,7,10,13,16-hexaazacyclooctadecane (2), and 1,4,7,10,13,17-hexaazacycloicosane (3) bearing a single N - (2-aminoethyl) pendant arm has been developed .

properties

IUPAC Name

1,4,7,10,13,16-hexazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJABZUDCPZPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183778
Record name Hexaaza-18-crown-6
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10,13,16-Hexaazacyclooctadecane

CAS RN

296-35-5
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane
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Record name Hexaaza-18-crown-6
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Record name 1,4,7,10,13,16-hexaazacyclooctadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
A Andrés, C Bazzicalupi, A Bencini, A Bianchi… - Journal of the …, 1994 - pubs.rsc.org
The synthesis of two new methylated ligands 1,10-dimethyl-1,4,7,10,13,16-hexaazacyclooctadecane L and 1,4,7-trimethyl-1,4,7,10,13,16,19-heptaazacyclohenicosane L1 is described. …
Number of citations: 38 pubs.rsc.org
SY AlQaradawi, HS Bazzi, A Mostafa… - Journal of Molecular …, 2011 - Elsevier
Novel charge transfer complexes have been formed in the reaction of the interesting powerful electron donor 1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane (…
Number of citations: 16 www.sciencedirect.com
M Kodama, T Koike, AB Mahatma, E Kimura - Inorganic chemistry, 1991 - ACS Publications
Thermodynamic and kinetic studies of lanthanide complexes of 1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N' Page 1 1270 Inorg. Chem. 1991, 30, 1270-1273 Contribution from the Departmentof Chemistry …
Number of citations: 149 pubs.acs.org
JM Lloris, R Martínez-Máñez, T Pardo, J Soto… - Journal of the …, 1998 - pubs.rsc.org
The redox-functionalised polyazacycloalkane receptor 1,4,7,10,13,16-hexa(ferrocenylmethyl)-1,4,7,10,13,16-hexaazacyclooctadecane (L1) has been designed and synthesized and its …
Number of citations: 21 pubs.rsc.org
JM Lloris, R Martı́nez-Máñez, J Soto, T Pardo… - Polyhedron, 1999 - Elsevier
Solution studies to elucidate the coordination behaviour and the electrochemical response of the ferrocene-functionalized polyazamacrocycle 1,4,7,10,13,16-hexa(ferrocenylmethyl)-1,4,…
Number of citations: 6 www.sciencedirect.com
A Bencini, A Bianchi, E Garcia-España… - Journal of the …, 1992 - pubs.rsc.org
The synthesis and characterization of the new macrocyclic ligand 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane (L) and of its bicyclic derivative 4,7,10,17,23-pentamethyl…
Number of citations: 36 pubs.rsc.org
M Takada, K Saigo, T Hirai, I Ohchi, M Tajima… - Bulletin of the …, 1988 - journal.csj.jp
1,10-Disubstituted 1,4,7,10,13,16-hexaazacyclooctadecanes (hexaaza-18-crowns) having lipophilic groups were synthesized from 1,2-ethanediamine as a starting material. Cyclization …
Number of citations: 2 www.journal.csj.jp
RP Hughes, AL Rheingold, EH Wong, JE Bulkowski - Polyhedron, 2022 - Elsevier
The syntheses and crystal structures of mer- and fac-isomers of [Cu(18N6)] 2+ (X − ) 2 are reported (18 N6 = 1,4,7,10,13,16-hexaazacyclooctadecane; X − = BF 4 − , ClO 4 − , NO 3 − ) …
Number of citations: 0 www.sciencedirect.com
TN Margulis, LJ Zompa - Acta Crystallographica Section B: Structural …, 1981 - scripts.iucr.org
(IUCr) The structure of 1,4,7,10,13,16-hexaazacyclooctadecane (hexacyclen) tetra(hydrogen nitrate) dihydrochloride Acta Crystallographica Section B Structural Crystallography and …
Number of citations: 15 scripts.iucr.org
T Kurisaki, Y Matsuki, H Wakita - Polyhedron, 2013 - Elsevier
Macrocyclic N,N′,N″,N″′,N″″,N″″′-hexakis(2-aminoethyl)-1,4,7,10,13,16-hexaazacyclooctadecane (haeh) and its complexes with Ni 2+ and Cu 2+ were synthesized. The …
Number of citations: 3 www.sciencedirect.com

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